Panadoxine P

Descripción general

Descripción

Panadoxine P, also known as Pyridoxine Cyclic Phosphate, is a derivative of vitamin B6. It is recognized for its superior stability in light and heat compared to native vitamin B6. This compound is primarily used in skin care formulations due to its ability to reduce sebum production, facial shine, and pore size .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Panadoxine P is synthesized through the cyclization of pyridoxine (vitamin B6) with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the cyclic phosphate ester. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with stringent quality control measures to ensure the stability and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Panadoxine P undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to release pyridoxine and phosphoric acid.

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: this compound can be reduced under specific conditions to yield reduced forms of pyridoxine

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions at controlled pH.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products Formed:

Hydrolysis: Pyridoxine and phosphoric acid.

Oxidation: Oxidized derivatives of pyridoxine.

Reduction: Reduced forms of pyridoxine

Aplicaciones Científicas De Investigación

Cosmetic Applications

Moisturizing and Anti-Inflammatory Properties

Panadoxine P is recognized for its moisturizing effects and its ability to reduce inflammation. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. This makes it particularly useful in formulations aimed at soothing irritated skin and improving overall skin health .

Sebum Control and Pore Size Reduction

Clinical studies have demonstrated that this compound can significantly reduce sebum production, facial shine, and pore size. In controlled trials, it was found to decrease pore size by 55% and facial shine by 56% . These properties make it an attractive ingredient for oily skin care products.

Photostability and Thermostability

Compared to native vitamin B6, this compound exhibits superior photostability and thermostability, making it a more reliable ingredient in cosmetic formulations that require long-lasting efficacy under varying conditions .

Scientific Research Applications

Biochemical Research

As a stable derivative of vitamin B6, this compound is utilized in various biochemical studies. Its stability allows researchers to explore the metabolic pathways of vitamin B6 without the degradation issues associated with native forms.

Clinical Studies on Skin Hydration

Recent studies have indicated that this compound enhances skin hydration levels significantly. In a study focused on shaving products, it was shown to prevent dermal irritation and dryness while increasing skin surface hydration . This suggests potential applications not only in general skin care but also in specific grooming products for both men and women.

Case Studies

Mecanismo De Acción

Panadoxine P exerts its effects by converting to pyridoxine in the skin. Pyridoxine is essential for various enzymatic reactions involved in amino acid metabolism. This compound inhibits the activity of 5 α-reductase, an enzyme responsible for the conversion of testosterone to dihydrotestosterone, thereby reducing sebum production. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 .

Comparación Con Compuestos Similares

Pyridoxine Hydrochloride: Another derivative of vitamin B6, commonly used in dietary supplements.

Pyridoxal Phosphate: The active form of vitamin B6, involved in various enzymatic reactions in the body.

Comparison:

Stability: Panadoxine P has superior stability in light and heat compared to pyridoxine hydrochloride and pyridoxal phosphate.

Efficacy: this compound is more effective in reducing sebum production and improving skin texture due to its specific mechanism of action

This compound stands out due to its unique stability and efficacy in skin care applications, making it a valuable compound in both research and industry.

Actividad Biológica

Panadoxine P, also known as pyridoxine cyclic phosphate, is a derivative of vitamin B6 that has garnered attention for its diverse biological activities, particularly in the fields of dermatology and oxidative stress management. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its stability compared to native vitamin B6, making it suitable for various applications in skincare and health formulations. Its chemical structure allows it to convert to vitamin B6 upon application, providing essential nutrients for skin health while exhibiting enhanced properties.

-

Antioxidant Properties :

- This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. Research indicates that it can inhibit the formation of advanced glycation end products (AGEs), which are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars.

- In vitro studies have shown that this compound can trap radicals such as •OCH₃ and moderate levels of •OOH, thereby reducing oxidative stress in cells .

-

Skin Health Benefits :

- Clinical studies reveal that this compound effectively reduces sebum production by inhibiting 5α-reductase activity, leading to improved skin texture and reduced pore size. Specifically, it has been reported to decrease facial pore size by 55% and facial shine by 56% .

- The compound also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in response to UV exposure .

Case Studies and Clinical Trials

- Sebum Control and Skin Texture Improvement : A clinical study involving participants with oily skin demonstrated that this compound significantly reduced oiliness and improved skin hydration levels. Participants reported a subjective improvement in skin texture and moisture retention comparable to glycerin .

- Antioxidant Efficacy : In a study assessing the antioxidant capacity of various vitamin B6 derivatives, this compound was found to be more effective than traditional forms in inhibiting lipid peroxidation induced by Fenton reactions . This suggests its potential use in formulations aimed at combating oxidative damage in skin cells.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other derivatives of vitamin B6:

| Activity Type | This compound | Pyridoxamine | Pyridoxine |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | Low |

| Inhibition of AGEs | Yes | Yes | No |

| Sebum Regulation | Yes | No | No |

| Anti-inflammatory | Yes | Moderate | Low |

| Skin Hydration | High | Moderate | Low |

Propiedades

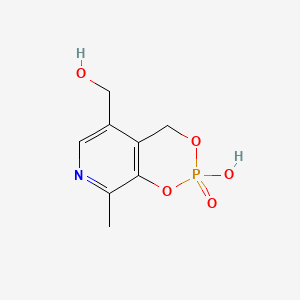

IUPAC Name |

(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWLTUICPVQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OP(=O)(OC2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021268 | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36944-85-1 | |

| Record name | Panadoxine P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036944851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANADOXINE P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CU6BKQ58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.